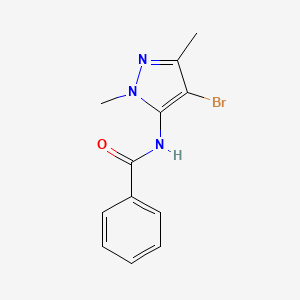
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-: is a chemical compound with the molecular formula C13H14BrN3O It is a derivative of benzamide, featuring a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced derivatives of the original compound
- Coupled aromatic compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism of action of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups in the pyrazole ring can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N,N-dimethylbenzamide
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide
Uniqueness: Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- is unique due to the presence of both bromine and methyl groups on the pyrazole ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
85723-93-9 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
N-(4-bromo-2,5-dimethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(16(2)15-8)14-12(17)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
InChI Key |
PMMGHPJPQKROLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















